molecular formula C18H38ClNO B14577690 4-(4-Nonylpiperidin-1-yl)butan-1-ol;hydrochloride CAS No. 61515-48-8

4-(4-Nonylpiperidin-1-yl)butan-1-ol;hydrochloride

Cat. No.: B14577690
CAS No.: 61515-48-8
M. Wt: 320.0 g/mol
InChI Key: KTYFYSQEPGECGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nonylpiperidin-1-yl)butan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nonylpiperidin-1-yl)butan-1-ol;hydrochloride typically involves the reaction of 4-nonylpiperidine with butan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nonylpiperidin-1-yl)butan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Typical reagents include alkyl halides and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Nonylpiperidin-1-yl)butan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Nonylpiperidin-1-yl)butan-1-ol;hydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving neurotransmitter receptors, ion channels, and other cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)butan-1-ol
  • 4-(4-Bromophenyl)butan-1-ol
  • 4-(4-Fluorophenyl)butan-1-ol

Uniqueness

4-(4-Nonylpiperidin-1-yl)butan-1-ol;hydrochloride is unique due to its specific nonyl group attached to the piperidine ring. This structural feature may confer distinct physicochemical properties and biological activities compared to other similar compounds. The presence of the nonyl group can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

CAS No.

61515-48-8

Molecular Formula

C18H38ClNO

Molecular Weight

320.0 g/mol

IUPAC Name

4-(4-nonylpiperidin-1-yl)butan-1-ol;hydrochloride

InChI

InChI=1S/C18H37NO.ClH/c1-2-3-4-5-6-7-8-11-18-12-15-19(16-13-18)14-9-10-17-20;/h18,20H,2-17H2,1H3;1H

InChI Key

KTYFYSQEPGECGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCN(CC1)CCCCO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.